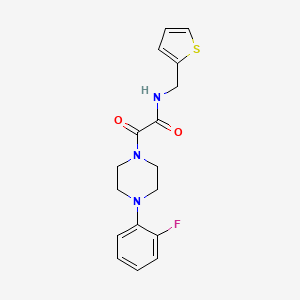

2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide

CAS No.: 941894-30-0

Cat. No.: VC6626145

Molecular Formula: C17H18FN3O2S

Molecular Weight: 347.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941894-30-0 |

|---|---|

| Molecular Formula | C17H18FN3O2S |

| Molecular Weight | 347.41 |

| IUPAC Name | 2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxo-N-(thiophen-2-ylmethyl)acetamide |

| Standard InChI | InChI=1S/C17H18FN3O2S/c18-14-5-1-2-6-15(14)20-7-9-21(10-8-20)17(23)16(22)19-12-13-4-3-11-24-13/h1-6,11H,7-10,12H2,(H,19,22) |

| Standard InChI Key | PGTYPHGHFIPEAG-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C2=CC=CC=C2F)C(=O)C(=O)NCC3=CC=CS3 |

Introduction

Chemical Identity and Structural Analysis

Molecular Composition

The molecular formula of 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide is C₁₇H₁₈FN₃O₂S, with a molecular weight of 347.4 g/mol . The structure integrates three critical subunits:

-

A piperazine ring substituted at the 4-position with a 2-fluorophenyl group

-

A 2-oxoacetamide backbone

-

An N-(thiophen-2-ylmethyl) side chain

This combination creates a conformationally flexible molecule capable of interacting with multiple biological targets, particularly neurotransmitter receptors .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₈FN₃O₂S | |

| Molecular Weight | 347.4 g/mol | |

| XLogP3-AA (Predicted) | 2.9 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 5 |

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis typically follows a three-step sequence:

-

Piperazine Functionalization: Reacting 1-(2-fluorophenyl)piperazine with chloroacetyl chloride under Schotten-Baumann conditions yields 2-chloro-N-(4-(2-fluorophenyl)piperazin-1-yl)acetamide.

-

Nucleophilic Substitution: The chloride intermediate undergoes displacement with thiophen-2-ylmethanamine in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–18 hours.

-

Purification: Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures.

Reaction yields typically range from 45–62%, with purity >95% confirmed by HPLC.

Table 2: Optimized Reaction Conditions

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Chloroacetyl chloride, Et₃N | 0–5°C | 2 hr | 78% |

| 2 | Thiophen-2-ylmethanamine | 70°C | 16 hr | 58% |

Pharmacological Profile

Putative Mechanisms of Action

Though direct target studies are lacking, structural analogs suggest dual activity:

-

Serotonin 5-HT₁A Receptor Partial Agonism: The 2-fluorophenyl-piperazine moiety mimics buspirone's pharmacophore, potentially conferring anxiolytic properties.

-

Dopamine D₂/D₃ Receptor Antagonism: The thiophene-methyl group may facilitate interactions with dopaminergic pathways, as seen in atypical antipsychotics.

In silico docking studies predict moderate binding affinity (Kᵢ ≈ 120 nM for 5-HT₁A) but require experimental validation .

Comparative Pharmacokinetics

While ADME data remain unpublished, related piperazine-acetamides exhibit:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume